molecular formula C9H16N2O3 B14429912 4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid CAS No. 80413-66-7

4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B14429912
CAS No.: 80413-66-7
M. Wt: 200.23 g/mol
InChI Key: NYZLOLLWDWBYLG-UHFFFAOYSA-N
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Description

4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C9H16N2O3 It is a derivative of cyclohexanecarboxylic acid, featuring a methylcarbamoyl group attached to the amino group on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation and amidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Cyclohexene derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylcarbamoyl group differentiates it from other cyclohexane derivatives, providing unique properties for various applications.

Properties

CAS No.

80413-66-7

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

4-(methylcarbamoylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H16N2O3/c1-10-9(14)11-7-4-2-6(3-5-7)8(12)13/h6-7H,2-5H2,1H3,(H,12,13)(H2,10,11,14)

InChI Key

NYZLOLLWDWBYLG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1CCC(CC1)C(=O)O

Origin of Product

United States

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